N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-3-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(27-17-7-12-22(18-27)29-21-13-15-25-16-14-21)26-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-16,22-23H,7,12,17-18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCDEJYAYGUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperidine ring.
Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group is attached through an etherification reaction, where a pyridin-4-ol derivative reacts with the piperidine ring in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
The compound exhibits significant biological activities, making it a subject of interest for therapeutic applications. Some of the key areas of research include:
- Anticancer Activity : N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that it reduces cell viability in ovarian cancer cells with an IC50 value of approximately 15 µM .
- Antimicrobial Efficacy : The compound has shown strong antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 8 µg/mL and 16 µg/mL, respectively .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
Study on Anticancer Activity
A study conducted on ovarian cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer agent.
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound exhibited strong activity against standard bacterial strains and fungal pathogens affecting agricultural crops, showcasing its potential utility in both medical and agricultural fields .
Mechanism of Action
The mechanism of action of N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
*Molecular weights are calculated or inferred from structural data.
Key Observations:
Benzhydryl vs. Pyridazinyl/Pyridinyl Substituents : The benzhydryl group in the main compound provides greater lipophilicity compared to pyridazinyl () or pyridin-3-yl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Pyridin-4-yloxy vs.
Trifluoromethyl Substitution : The trifluoromethyl group in ’s analog could enhance metabolic stability and electron-withdrawing effects, influencing receptor binding kinetics .
Pharmacological Implications
- Target Selectivity: The pyridin-4-yloxy group in the main compound may favor interactions with kinase ATP-binding pockets, as seen in quinoline derivatives () . In contrast, pyrimidin-4-yloxy analogs () could exhibit broader affinity due to dual nitrogen atoms.
- Synthetic Accessibility : highlights a palladium-catalyzed coupling method for pyridin-3-yl analogs, which may be adaptable to the main compound’s synthesis .
Biological Activity
N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring with a benzhydryl group and a pyridin-4-yloxy substituent. The synthesis typically involves:
- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
- Introduction of the Benzhydryl Group : Conducted via nucleophilic substitution with a benzhydryl halide.
- Attachment of the Pyridin-4-yloxy Group : Accomplished through etherification with a pyridin-4-ol derivative in the presence of a base.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further development in treating infections. Studies have shown its effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values need further elucidation.
Anticancer Potential
The compound has been investigated for its anticancer properties . In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, particularly ovarian and breast cancer cells. The cytotoxicity profile suggests moderate activity, warranting further exploration into its mechanism of action and potential therapeutic applications .
Neuropharmacological Effects
N-benzhydryl derivatives have shown promise in treating neurological disorders. For instance, related compounds have been evaluated for their affinity towards dopamine and serotonin transporters, indicating potential use in managing conditions such as depression and ADHD .
The biological activity of this compound is believed to stem from its ability to interact with specific receptors or enzymes within biological pathways. The precise molecular targets remain under investigation, but initial findings suggest modulation of neurotransmitter systems could be a significant aspect of its pharmacological profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide | Structure | Antimicrobial, anticancer |
| 4-(2-(benzhydryloxy)ethyl)-1-piperidin | Structure | Neurological disorders treatment |
| Pyrrolo[3,4-c]pyridine derivatives | Various | Analgesic, antidiabetic |
Case Studies
- Anticancer Activity : A study by Kalai et al. evaluated the cytotoxic effects of N-benzhydryl derivatives on ovarian cancer cells, revealing moderate efficacy with low toxicity on non-cancerous cells .
- Neuropharmacology : Research indicated that structural modifications in piperidine derivatives can enhance their selectivity for dopamine transporters, leading to improved therapeutic profiles for psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
